molecular formula C10H15NO2 B8470238 5-Piperidin-1-yl-pent-2-ynoic acid

5-Piperidin-1-yl-pent-2-ynoic acid

Cat. No.: B8470238
M. Wt: 181.23 g/mol
InChI Key: HSILJORFLNSEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Piperidin-1-yl-pent-2-ynoic acid is a synthetic organic compound featuring a pent-2-ynoic acid backbone substituted with a piperidin-1-yl group at the fifth carbon. The molecule combines a carboxylic acid group (providing acidity and hydrogen-bonding capacity) with an alkyne moiety (enabling click chemistry or cycloaddition reactions) and a piperidine ring (contributing conformational flexibility and basicity). Piperidine derivatives are widely explored in medicinal chemistry due to their pharmacokinetic properties, such as blood-brain barrier penetration and receptor-binding affinity.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

5-piperidin-1-ylpent-2-ynoic acid

InChI

InChI=1S/C10H15NO2/c12-10(13)6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9H2,(H,12,13)

InChI Key

HSILJORFLNSEBL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC#CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related piperidine-containing carboxylic acids are analyzed for comparative insights:

5-(Piperidin-1-yl)nicotinic Acid

  • Structure : A pyridine ring substituted with a carboxylic acid at position 3 and a piperidin-1-yl group at position 5.
  • Key Differences: The pyridine core introduces aromaticity and electron-deficient characteristics, contrasting with the aliphatic, linear alkyne chain of the target compound. The carboxylic acid is directly conjugated to the pyridine ring, enhancing acidity compared to pent-2-ynoic acid.
  • Applications : Primarily used in research and development, likely as a ligand for nicotinic acetylcholine receptors or enzyme inhibitors .

5-Nitro-2-Piperidin-1-yl-benzoic Acid

  • Structure : A benzoic acid derivative with a nitro group at position 5 and a piperidin-1-yl group at position 2.
  • Key Differences: The nitro group (-NO₂) is a strong electron-withdrawing substituent, increasing electrophilicity and reactivity in substitution reactions, unlike the alkyne in the target compound. The benzoic acid framework provides rigidity and UV absorption properties, diverging from the flexible alkyne chain.
  • Applications : Serves as an intermediate in organic synthesis, particularly for nitro-aromatic compounds or pharmaceutical precursors .

Functionalized Pentanamide Derivatives (e.g., Compound 10f)

  • Structure: A pentanamide chain with a quinolinyl group and arylpiperazine substituents (e.g., 4-(3-cyanophenyl)piperazine).
  • Piperazine (a seven-membered ring with two nitrogen atoms) differs from piperidine in basicity and conformational flexibility.
  • Applications : Investigated for central nervous system (CNS) targeting due to piperazine’s affinity for serotonin and dopamine receptors .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Substituents Molecular Weight (g/mol) Applications References
5-Piperidin-1-yl-pent-2-ynoic acid Aliphatic alkyne Carboxylic acid, alkyne, piperidine Piperidin-1-yl at C5 Not reported Drug discovery, bioconjugation -
5-(Piperidin-1-yl)nicotinic acid Pyridine Carboxylic acid, piperidine Piperidin-1-yl at C5, COOH at C3 206.24 Receptor ligand, R&D
5-Nitro-2-Piperidin-1-yl-benzoic Acid Benzene Carboxylic acid, nitro, piperidine Piperidin-1-yl at C2, NO₂ at C5 250.25 Organic synthesis intermediate
5-(4-(3-Cyanophenyl)piperazin-1-yl)-N-quinolinylpentanamide Pentanamide Amide, quinolinyl, arylpiperazine 3-cyanophenylpiperazine at C5 Not reported CNS drug development

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